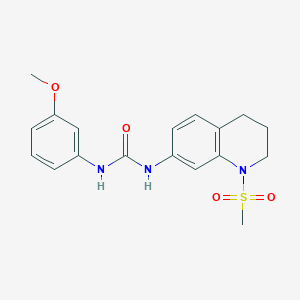
1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H21N3O4S
- Molecular Weight : 375.4 g/mol
- CAS Number : 1203334-42-2
The compound features a tetrahydroquinoline core substituted with a methoxyphenyl group and a methylsulfonyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the realm of anticancer and anti-inflammatory properties.
Anticancer Activity
Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on cell proliferation and apoptosis in cancer models.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 (Pancreatic) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver) | 10.5 | Inhibition of topoisomerase II |
| A549 (Lung) | 12.8 | Cell cycle arrest in G2/M phase |
The above data suggests that the compound may target critical pathways involved in cancer cell survival and proliferation.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammation. It acts on signaling pathways associated with inflammatory responses, potentially inhibiting cytokine release.
The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory process.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in mediating inflammation and tumorigenesis.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Tetrahydroquinoline Derivatives :
- Anti-inflammatory Evaluation :
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-7-3-6-14(11-16)19-18(22)20-15-9-8-13-5-4-10-21(17(13)12-15)26(2,23)24/h3,6-9,11-12H,4-5,10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNIPTUCMVOKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













